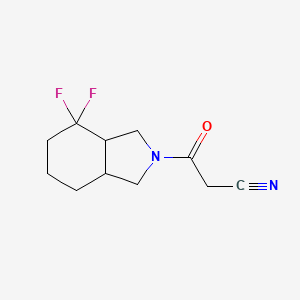![molecular formula C10H11N3S B1490485 3-(噻吩-2-基)-4,5,6,7-四氢-1H-吡唑并[4,3-c]吡啶 CAS No. 87628-55-5](/img/structure/B1490485.png)
3-(噻吩-2-基)-4,5,6,7-四氢-1H-吡唑并[4,3-c]吡啶
描述
3-(Thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic organic compound featuring a thiophene ring fused to a pyrazolo[4,3-c]pyridine core
Synthetic Routes and Reaction Conditions:
Heterocyclization: One common synthetic route involves the cyclization of thiophene derivatives with appropriate precursors under specific conditions. For example, the Gewald synthesis can be employed to form thiophene derivatives, which can then be further modified to obtain the target compound.
Paal-Knorr Synthesis: This method involves the condensation of 1,3-diketones with hydrazines to form pyrazole derivatives, which can then be functionalized to introduce the thiophene moiety.
Electrophilic Cyclization: This approach involves the reaction of thiophene derivatives with electrophiles to form the desired pyrazolo[4,3-c]pyridine structure.
Industrial Production Methods: Industrial production of this compound typically involves large-scale heterocyclization reactions, often using continuous flow reactors to ensure consistent quality and yield. The choice of catalysts and solvents is optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can be used to modify the compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions at different positions on the thiophene ring or the pyrazolo[4,3-c]pyridine core can lead to a variety of derivatives with diverse properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidized Derivatives: These may include sulfoxides and sulfones.
Reduced Derivatives: Reduced forms of the compound may exhibit different biological activities.
Substituted Derivatives: Substitution at different positions can lead to compounds with varied pharmacological properties.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and materials for organic electronics. Biology: It has shown potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents. Medicine: Research is ongoing to explore its use in treating various diseases, including cancer and inflammatory conditions. Industry: The compound's unique properties make it valuable in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
Target of Action
The primary targets of 3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine are various kinases including FGFR 3, EGFR, JAK, and RON . These kinases play crucial roles in cell signaling pathways, regulating cellular functions such as growth, division, and survival.
Mode of Action
3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine interacts with its targets by inhibiting their kinase activity . This inhibition disrupts the normal signaling pathways of the cell, leading to changes in cellular function. For instance, the compound can cause cell cycle arrest at the G1/G0 phase .
Biochemical Pathways
The inhibition of kinases by 3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine affects multiple biochemical pathways. These include the FGFR, EGFR, JAK-STAT, and RON signaling pathways . The disruption of these pathways can lead to downstream effects such as cell cycle arrest and apoptosis .
Pharmacokinetics
Thiophene derivatives are known to exhibit a variety of properties and applications, suggesting that they may have favorable pharmacokinetic profiles .
Result of Action
The result of the action of 3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is the inhibition of cell proliferation. This is achieved through the disruption of normal cell signaling pathways, leading to cell cycle arrest and potentially apoptosis .
相似化合物的比较
Thiophene Derivatives: These compounds share the thiophene ring and exhibit similar biological activities.
Pyrazolo[4,3-c]pyridine Derivatives: These compounds have a similar core structure and are used in various pharmaceutical applications.
Benzothiophene Derivatives: These compounds contain a fused benzene and thiophene ring and are known for their diverse biological activities.
Uniqueness: 3-(Thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine stands out due to its unique combination of the thiophene and pyrazolo[4,3-c]pyridine rings, which provides a distinct set of chemical and biological properties compared to other similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development may uncover new uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.
属性
IUPAC Name |
3-thiophen-2-yl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-2-9(14-5-1)10-7-6-11-4-3-8(7)12-13-10/h1-2,5,11H,3-4,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYALGZMNFZKMBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1490402.png)
![6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490403.png)
![1-ethyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490404.png)
![6-(furan-3-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490405.png)
![2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid](/img/structure/B1490409.png)
![2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-ol](/img/structure/B1490411.png)
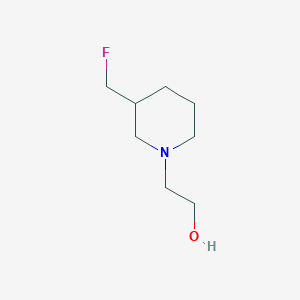
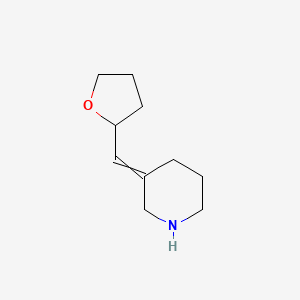
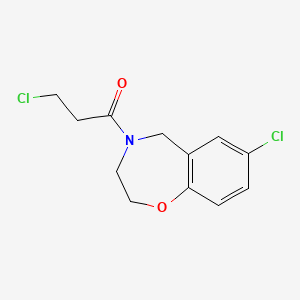

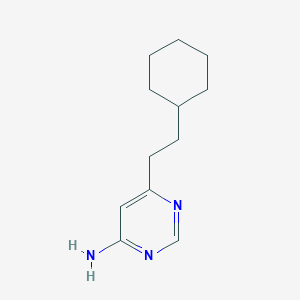
![6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine](/img/structure/B1490420.png)
![6-[(2-Chlorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1490421.png)
